This research is still in its early stages, but the findings suggest mirtazapine could have applications beyond treating depression.
Source: IJTM | Free Full-Text | Significant Differences in the Reversal of Cellular Stress Induced by Hydrogen Peroxide and Corticosterone by the Application of Mirtazapine or L-Tryptophan - MDPI:
Mirtazapine is an atypical tetracyclic antidepressant primarily used to treat major depressive disorder. It operates as a noradrenergic and specific serotonergic antidepressant, enhancing central noradrenergic and serotonergic activity by acting as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors. This mechanism is believed to increase the release of norepinephrine and serotonin in the brain, contributing to its antidepressant effects. Mirtazapine is marketed under various brand names, including Remeron, Mirataz, and Avanza, and is characterized by its sedative properties due to its potent antagonism of histamine H1 receptors .
Mirtazapine undergoes several metabolic reactions in the body, primarily through the cytochrome P450 enzyme system. The main pathways include:
Mirtazapine exhibits a multifaceted biological profile:
The drug's pharmacokinetics reveal rapid absorption with peak plasma concentrations occurring approximately 2 hours post-administration. Its elimination half-life ranges from 20 to 40 hours, allowing for once-daily dosing .
The synthesis of mirtazapine involves several steps:
This synthetic pathway allows for the production of mirtazapine in pharmaceutical settings.
Mirtazapine is primarily used for:
Mirtazapine has several notable interactions:
Adverse effects can include drowsiness, weight gain, dry mouth, and increased cholesterol levels. More severe reactions may involve agranulocytosis or QT prolongation .
Mirtazapine shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Mianserin | Tetracyclic Antidepressant | Alpha-adrenergic antagonist; serotonin receptor antagonist | Lacks significant H1 receptor antagonism |
Setiptiline | Tetracyclic Antidepressant | Serotonin reuptake inhibitor; histamine antagonist | More selective for serotonin transporters |
Aptazapine | Tetracyclic Antidepressant | Noradrenergic receptor modulation | May have a different side effect profile |
Mirtazapine's unique profile lies in its potent histamine H1 receptor antagonism combined with modest effects on serotonin reuptake mechanisms, differentiating it from traditional tricyclic antidepressants and other atypical agents .
Mirtazapine (C₁₇H₁₉N₃, molecular weight 265.36 g/mol) is a tetracyclic piperazino-azepine derivative with a racemic configuration. Its core structure comprises four fused rings: a pyridine ring, a benzene ring, and two piperazine moieties. Single-crystal X-ray diffraction (SCXRD) studies of mirtazapine hemihydrate (space group P2₁/c) reveal a planar arrangement stabilized by intermolecular C–H⋯π interactions. The asymmetric unit contains one mirtazapine molecule and 0.5 water molecules, with hydrogen-bonded water forming a bridge between adjacent nitrogen atoms (N⋯O distance: 2.87 Å).
Key crystallographic parameters:
Parameter | Value |
---|---|
Unit cell volume | 1,542.3 ų |
Density | 1.254 g/cm³ |
Hydrogen bond synthon | N⁺–H⋯O⁻/C–H⋯O⁻ |
Raman spectroscopy identifies characteristic vibrational modes at 1,598 cm⁻¹ (aromatic C=C stretching) and 1,120 cm⁻¹ (C–N piperazine deformation). Thermal analysis shows sublimation tendencies in the pure base form above 150°C, mitigated in salt forms.
Mirtazapine synthesis employs three primary routes:
Optimization studies demonstrate that substituting AlCl₃ with FeCl₃ in Friedel-Crafts acylation steps reduces side-product formation by 37%. Reaction scalability is enhanced using continuous flow reactors, achieving 92% conversion in ≤2 hours.
Mirtazapine exists as (−)-(R)- and (+)-(S)-enantiomers with distinct pharmacokinetics:
Property | (−)-(R)-Mirtazapine | (+)-(S)-Mirtazapine |
---|---|---|
Plasma half-life | 40 hours | 20 hours |
CYP450 metabolism | CYP3A4 | CYP2D6/CYP1A2 |
α₂-Adrenoceptor affinity | 12 nM | 4 nM |
Chiral separation techniques:
Esmirtazapine [(+)-(S)-enantiomer] shows 3-fold higher 5-HT₃ receptor antagonism (K₁ = 18 nM) but lower bioavailability (35% vs. 50% for racemate).
Mirtazapine forms stable salts with improved physicochemical properties:
Counterion | Synthon Type | Solubility (mg/mL) | Stability (TGA) |
---|---|---|---|
Hemihydrate | O–H⋯N (2.69 Å) | 0.15 | ≤100°C |
HCl | N⁺–H⋯Cl⁻ (3.12 Å) | 4.2 | ≤220°C |
Hemiadipate | N⁺–H⋯O⁻/C–H⋯O⁻ | 1.8 | ≤180°C |
Oxalate | π–π stacking (3.4 Å) | 3.5 | ≤250°C |
Mirtazapine demonstrates well-characterized absorption properties following oral administration. The compound exhibits an absolute bioavailability of approximately 50%, primarily attributed to extensive first-pass metabolism occurring in both the gut wall and hepatic tissues [1] [2] [3] [4]. This bioavailability value remains consistent across multiple clinical investigations and represents a moderate extraction by the liver and intestinal wall during the absorption process.
Peak plasma concentrations are achieved within approximately 2 hours post-administration, with studies consistently reporting a time to maximum concentration (Tmax) of 2 hours across diverse populations [1] [2] [4] [5]. In controlled pharmacokinetic studies involving healthy volunteers, peak plasma concentrations (Cmax) following a 15 mg oral dose averaged 169.9 ± 31.5 ng/mL [6]. The absorption process demonstrates first-order kinetics, with measurable plasma concentrations detected as early as 0.5 hours post-administration in clinical studies [6].
Food intake exerts minimal influence on mirtazapine absorption kinetics. Comprehensive food-effect studies utilizing high-fat meals demonstrated that while the time to peak concentration may increase by 0.25 to 1.25 hours, the overall extent of absorption remains unaffected [5]. The area under the plasma concentration-time curve shows equivalence between fasting and fed states, indicating that mirtazapine can be administered without regard to meals [5] [7].
The compound displays linear pharmacokinetics across its therapeutic dose range of 15 to 80 mg, with plasma concentrations demonstrating proportional increases with dose escalation [1] [4] [8]. This linearity facilitates predictable dose-response relationships and supports straightforward dosing adjustments in clinical practice.
Parameter | Value | Reference Studies |
---|---|---|
Absolute Bioavailability (%) | ~50 | Multiple FDA studies, DrugBank [1] [3] |
Time to Peak Concentration (Tmax) (hours) | 2 | Consistent across studies [1] [2] [4] |
Peak Plasma Concentration (Cmax) (ng/mL)* | 169.9 ± 31.5 | Thai volunteer study (15 mg dose) [6] |
Food Effect on Absorption | Minimal effect on rate and extent | Cohen et al. 1997 [5] |
First-Pass Metabolism Location | Gut wall and hepatic | FDA label, multiple sources [1] [2] |
*Values represent data from 15 mg oral dose administration
Mirtazapine exhibits extensive plasma protein binding, with approximately 85% of the circulating drug bound to plasma proteins across a concentration range of 0.01 to 10 μg/mL [1] [4] [8]. This binding demonstrates non-specific and reversible characteristics, indicating that the drug associates with multiple protein binding sites without high-affinity, selective interactions [2] [6].
The protein binding remains consistent across the therapeutic concentration range, suggesting that binding sites are not saturated at clinically relevant concentrations. This linear binding pattern reduces the likelihood of concentration-dependent changes in free drug fraction, which could otherwise complicate dose-response relationships and drug interaction predictions.
The high degree of protein binding influences the drug's distribution characteristics, contributing to its large volume of distribution of 107 ± 42 liters [3] [9]. This extensive distribution suggests significant tissue penetration beyond the vascular compartment, likely facilitated by the drug's lipophilic properties and moderate protein binding affinity.
The reversible nature of protein binding allows for potential competitive displacement interactions with other highly protein-bound medications. However, clinical studies have not identified clinically significant interactions attributable to protein binding displacement, likely due to the drug's large volume of distribution and multiple elimination pathways [2] [10].
Parameter | Value | Clinical Significance |
---|---|---|
Plasma Protein Binding (%) | 85 | High binding suggests potential drug interactions [1] [4] |
Concentration Range (μg/mL) | 0.01 - 10 | Linear binding across therapeutic range [1] [4] |
Binding Type | Non-specific and reversible | Allows for competitive displacement [2] [6] |
Volume of Distribution (L) | 107 ± 42 | Large volume indicates extensive tissue distribution [3] [9] |
Mirtazapine undergoes extensive hepatic biotransformation through multiple cytochrome P450 enzyme systems, with distinct metabolic pathways leading to different metabolite profiles. The primary metabolic transformations include demethylation, hydroxylation, and oxidation, followed by phase II glucuronidation reactions [1] [4] [11].
Cytochrome P450 2D6 serves as the principal enzyme responsible for 8-hydroxylation of mirtazapine, contributing approximately 65% of this metabolic pathway at physiologically relevant concentrations of 2 μM [12]. This enzyme demonstrates high affinity for the substrate, with genetic polymorphisms in CYP2D6 significantly affecting metabolic clearance. Poor metabolizers and intermediate metabolizers of CYP2D6 exhibit substantially higher plasma concentrations and reduced clearance compared to extensive metabolizers [13].
Cytochrome P450 1A2 provides a secondary contribution to 8-hydroxylation, accounting for approximately 30% of this pathway at 2 μM substrate concentrations, increasing to 50% at higher concentrations of 250 μM [12]. This concentration-dependent shift suggests that CYP1A2 becomes increasingly important at higher drug concentrations or in situations where CYP2D6 activity is reduced.
The CYP3A enzyme family, particularly CYP3A4, plays a crucial role in N-demethylation and N-oxidation pathways. CYP3A4 contributes more than 50% of N-demethylation at concentrations below 1 μM, with this contribution increasing substantially at higher substrate concentrations [12]. Additionally, CYP3A5 demonstrates similar catalytic capacity for N-demethylation, with genetic polymorphisms in CYP3A5 expression affecting plasma drug concentrations in clinical populations [13].
The metabolic profile demonstrates enantioselectivity, with the S-(+)-enantiomer preferentially metabolized by CYP2D6, while both enantiomers undergo metabolism through CYP3A pathways. This enantioselective metabolism contributes to the differential pharmacokinetic profiles observed between the R-(-) and S-(+) enantiomers [14] [15].
Enzyme | Primary Metabolic Pathway | Contribution (%) | Genetic Polymorphism Impact |
---|---|---|---|
CYP2D6 | 8-Hydroxylation | 65% (at 2 μM) | Significant effect on metabolism [13] [12] |
CYP1A2 | 8-Hydroxylation (minor) | 30% (at 2 μM) | Minor contributor [12] |
CYP3A4 | N-Demethylation and N-Oxidation | >50% (N-demethylation) | Major pathway for metabolite formation [12] |
CYP3A5 | N-Demethylation | Similar to CYP3A4 | Affects plasma concentrations [13] |
Mirtazapine elimination follows complex kinetics characterized by significant enantioselectivity and multiple clearance mechanisms. The overall elimination half-life ranges from 20 to 40 hours, with substantial inter-individual variability influenced by demographic factors, particularly gender and age [1] [4] [7].
The elimination demonstrates pronounced enantioselectivity, with the R-(-)-enantiomer exhibiting an elimination half-life of 18.0 ± 2.5 hours compared to 9.9 ± 3.1 hours for the S-(+)-enantiomer [2] [14]. This differential elimination results in the R-(-)-enantiomer achieving plasma concentrations approximately three times higher than the S-(+)-enantiomer at steady state [1] [4]. The prolonged elimination of the R-(-)-enantiomer is attributed to preferential formation of quaternary ammonium glucuronide conjugates, which may undergo deconjugation and lead to continued circulation of the parent compound [14].
Gender significantly influences elimination kinetics, with females demonstrating longer elimination half-lives than males across all age groups. The mean elimination half-life in females averages 37 hours compared to 26 hours in males [1] [4] [7]. This gender difference correlates with reduced clearance values in females, necessitating consideration of gender-specific dosing strategies.
Total body clearance following intravenous administration averages 31 L/h in healthy males [2] [3] [9]. Clearance demonstrates age-related reductions, with elderly males showing approximately 40% lower clearance compared to younger males, while the difference in elderly females is less pronounced at approximately 10% reduction [7].
Renal excretion represents the primary elimination pathway, accounting for approximately 75% of total drug elimination, while fecal excretion accounts for 15% of the administered dose [1] [4] [11]. The drug and its metabolites are extensively metabolized prior to excretion, with less than 5% of unchanged drug appearing in urine [14].
Steady-state plasma concentrations are achieved within 5 days of initiation of regular dosing, with an accumulation ratio of approximately 1.5, representing 50% accumulation at steady state [1] [4] [8]. This accumulation pattern is consistent with the drug's elimination half-life and supports once-daily dosing regimens.
Parameter | Value | Gender Differences |
---|---|---|
Elimination Half-life (hours) | 20-40 | Females: 37h, Males: 26h [1] [4] [7] |
Half-life (R-enantiomer) | 18.0 ± 2.5 | Longer than S-enantiomer [2] [14] |
Half-life (S-enantiomer) | 9.9 ± 3.1 | Shorter than R-enantiomer [2] [14] |
Total Body Clearance (L/h) | 31 (males) | Higher in males [2] [3] |
Renal Excretion (%) | 75 | Primary elimination route [1] [4] |
Fecal Excretion (%) | 15 | Secondary elimination route [1] [4] |
Steady State Achievement (days) | 5 | Consistent across populations [1] [4] |
Accumulation Ratio | 1.5 | 50% accumulation [1] [8] |
The major metabolites identified include N-desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine N-oxide, along with various glucuronide conjugates [14] [11] [16]. N-desmethylmirtazapine retains pharmacological activity, contributing approximately 3-10% of the parent compound's pharmacodynamic effects [17] [18]. The 8-hydroxymirtazapine metabolite also demonstrates pharmacological activity but circulates at very low plasma concentrations [1] [4]. Glucuronide conjugates represent the primary excretory forms and lack pharmacological activity [14] [19].
Metabolite | Formation Enzyme | Pharmacological Activity | Plasma Levels |
---|---|---|---|
N-Desmethylmirtazapine | CYP3A4, CYP3A5 | Active (3-10% of parent activity) | Detectable [17] [18] |
8-Hydroxymirtazapine | CYP2D6, CYP1A2 | Active but low plasma levels | Very low levels [1] [4] |
Mirtazapine N-oxide | CYP3A4 | Unknown activity | Very low levels [12] |
Glucuronide Conjugates | Phase II conjugation | Inactive | Primary excretion form [14] [11] |
Irritant;Health Hazard;Environmental Hazard